2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-10(2,14)8-5-4-6-9(7-8)11(3,12)13/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXVYIMHXUVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Complex Fluoroalkylated Alcohols
Application of High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment and Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(3-(1,1-difluoroethyl)phenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the title compound, distinct signals are expected for the aromatic protons, the two equivalent methyl groups of the propan-2-ol moiety, the hydroxyl proton, and the methyl group of the difluoroethyl substituent. The aromatic protons are expected to appear in the range of δ 7.2-7.6 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The six protons of the two equivalent methyl groups on the tertiary alcohol carbon would appear as a sharp singlet around δ 1.6 ppm. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally expected between δ 2.0-2.5 ppm. The methyl group of the 1,1-difluoroethyl moiety is expected to be a triplet due to coupling with the two adjacent fluorine atoms, appearing around δ 1.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons, the quaternary carbon of the propan-2-ol group, the methyl carbons of the propan-2-ol, the quaternary carbon of the difluoroethyl group, and the methyl carbon of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts are influenced by the electronegativity of the substituents, with carbons attached to oxygen or fluorine appearing at a lower field.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split into a quartet by the three protons of the adjacent methyl group. The chemical shift of fluorine is sensitive to its electronic environment, and for a gem-difluoroethyl group attached to a phenyl ring, a chemical shift in the range of -90 to -110 ppm relative to CFCl₃ is anticipated.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2-7.6 | m | Ar-H |
| ¹H | ~2.2 | s (broad) | -OH |
| ¹H | ~1.9 | t | -CF₂CH₃ |
| ¹H | ~1.6 | s | -C(OH)(CH₃)₂ |
| ¹³C | 140-150 | m | Ar-C (quaternary) |
| ¹³C | 120-130 | m | Ar-CH |
| ¹³C | 124 (t) | t | -CF₂CH₃ |
| ¹³C | ~73 | s | -C(OH)(CH₃)₂ |
| ¹³C | ~32 | s | -C(OH)(CH₃)₂ |
| ¹³C | ~24 | t | -CF₂CH₃ |
| ¹⁹F | -90 to -110 | q | -CF₂CH₃ |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄F₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 200. However, for tertiary alcohols, the molecular ion peak is often weak or absent due to the facile cleavage of the C-C bond alpha to the hydroxyl group. libretexts.orgwhitman.edu The fragmentation pattern would be characterized by several key fragment ions. A prominent peak would be expected at m/z 185, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a common fragmentation pathway for tertiary alcohols leading to a stable oxonium ion. libretexts.org Another significant fragmentation would be the loss of water, resulting in a peak at m/z 182 ([M-H₂O]⁺). Further fragmentation of the side chains could also occur. Cleavage of the difluoroethyl group could lead to various fragment ions. For instance, loss of a CH₃CF₂ radical could give rise to a fragment. The aromatic ring itself can lead to characteristic fragments, such as the phenyl cation at m/z 77.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 200 | [C₁₁H₁₄F₂O]⁺ | Molecular Ion (M⁺) |
| 185 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 182 | [M - H₂O]⁺ | Dehydration, loss of water |
| 121 | [C₈H₉O]⁺ | Loss of CH₃CF₂ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or Acetyl cation |
Vibrational Spectroscopy (IR, Raman) in Characterizing Functional Groups and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. quimicaorganica.orgspectroscopyonline.com The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band around 1150-1200 cm⁻¹. quimicaorganica.orgspectroscopyonline.com Aromatic C-H stretching vibrations would be observed as a series of sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will show several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations are expected to be strong. The symmetric C-H stretching of the methyl groups would also be a prominent feature. While the O-H stretch is weak in Raman spectra of hydrogen-bonded alcohols, the C-O stretch should be observable. The C-F stretching vibrations are also typically Raman active.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |
| Aliphatic C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium (IR); Strong (Raman) |
| C-O stretch (tert-alcohol) | 1150-1200 | 1150-1200 | Strong (IR); Medium (Raman) |
| C-F stretch | 1000-1300 | 1000-1300 | Strong (IR); Medium (Raman) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity of the atoms and provide insights into the preferred conformation of the molecule in the solid state.
A key feature that could be investigated is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group of the alcohol is a strong hydrogen bond donor and acceptor. In the crystalline state, it is highly likely that molecules of this compound would form hydrogen-bonded networks. X-ray crystallography would reveal the geometry of these hydrogen bonds, including the O-H···O distances and angles. It would also be possible to investigate if the fluorine atoms participate in weaker C-H···F hydrogen bonds.
Computational Chemistry and Theoretical Studies on 2 3 1,1 Difluoroethyl Phenyl Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
There are no available published studies that have performed quantum chemical calculations to determine the electronic structure, molecular orbital energies, electron density distribution, or thermodynamic stability of 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-ol. Such calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, are crucial for understanding the fundamental electronic properties of a molecule.
Conformational Analysis and Molecular Dynamics Simulations
No research dedicated to the conformational analysis or molecular dynamics (MD) simulations of this compound has been identified. Conformational analysis would be essential to identify the most stable three-dimensional arrangements of the molecule, while MD simulations could provide insights into its dynamic behavior, flexibility, and interactions over time. While computational studies on other propanol (B110389) derivatives exist, these findings cannot be extrapolated to the title compound. rsc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
There are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption spectra) for this compound. Consequently, no comparison between theoretical predictions and experimental spectroscopic data can be made.
Computational Modeling of Reaction Mechanisms and Energetics
The scientific literature lacks any computational modeling of reaction mechanisms involving this compound. Such studies would typically investigate the potential energy surfaces, transition states, and reaction energetics for processes like its synthesis, degradation, or metabolic pathways. While computational studies have elucidated reaction mechanisms for other fluorinated compounds and alcohols, this specific molecule has not been a subject of such research. nih.govrsc.org
Derivatization and Chemical Transformations of 2 3 1,1 Difluoroethyl Phenyl Propan 2 Ol
Reactions at the Tertiary Alcohol Functionality
The tertiary alcohol group is a primary site for chemical modification, offering pathways to alkenes, esters, and ethers through carefully selected reaction conditions.
Dehydration and Elimination Reactions
The tertiary benzylic alcohol structure of 2-(3-(1,1-difluoroethyl)phenyl)propan-2-ol makes it susceptible to dehydration to form the corresponding alkene. This elimination reaction is typically acid-catalyzed and proceeds through a stable tertiary carbocation intermediate. The primary product expected from this reaction is 1-(1,1-difluoroethyl)-3-(prop-1-en-2-yl)benzene.
Various acidic catalysts can be employed for this transformation, including strong mineral acids like sulfuric acid or phosphoric acid, as well as solid acid catalysts such as alumina (B75360) at elevated temperatures. sciencemadness.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, minimizing the formation of potential byproducts.
Table 1: Predicted Products of Dehydration of this compound
| Reactant | Catalyst/Conditions | Major Product |
| This compound | H₂SO₄, heat | 1-(1,1-Difluoroethyl)-3-(prop-1-en-2-yl)benzene |
| This compound | Al₂O₃, heat | 1-(1,1-Difluoroethyl)-3-(prop-1-en-2-yl)benzene |
Esterification and Etherification Reactions
Esterification of tertiary alcohols can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct acid-catalyzed Fischer esterification with a carboxylic acid is often slow and reversible. masterorganicchemistry.comchemguide.co.uk A more efficient method involves the use of a more reactive acylating agent, like an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. researchgate.net For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would be expected to yield 2-(3-(1,1-difluoroethyl)phenyl)propan-2-yl acetate.
Etherification of tertiary alcohols can be accomplished under specific conditions. For instance, Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide, is not ideal for tertiary alcohols due to competing elimination reactions. However, acid-catalyzed addition of the alcohol to an alkene or reaction with an alkyl halide under phase-transfer catalysis could provide a route to tertiary ethers.
Table 2: Predicted Products of Esterification and Etherification
| Reactant | Reagent | Product |
| This compound | Acetyl chloride, Pyridine | 2-(3-(1,1-Difluoroethyl)phenyl)propan-2-yl acetate |
| This compound | Methyl iodide, Ag₂O | 1-(1,1-Difluoroethyl)-3-(2-methoxypropan-2-yl)benzene |
Transformations Involving the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group offers unique opportunities for chemical modification, primarily through reactions that activate the C-F bonds or functionalize the adjacent methyl group.
Functionalization of the Fluorinated Alkyl Group
The functionalization of difluoromethyl groups can be achieved through deprotonation followed by reaction with an electrophile. nih.gov Although the 1,1-difluoroethyl group has a methyl group instead of a hydrogen, similar strategies could potentially be explored for functionalization at the benzylic position under specific conditions. Research on the deprotonative functionalization of 3-(difluoromethyl)pyridine (B1298654) has shown that a lithiated base can deprotonate the -CHF₂ group, allowing for subsequent reactions with various electrophiles. researchgate.net
C-F Bond Activation Studies
The activation of C-F bonds is a challenging but increasingly important area of research in organic synthesis. researchgate.net The strong C-F bond requires specific catalysts, such as Lewis acids or transition metals, to facilitate its cleavage. nih.gov For instance, studies have shown that Lewis acids can promote the selective activation of a single C-F bond in a CF₃ group. nih.gov It is conceivable that similar methodologies could be applied to the 1,1-difluoroethyl group of this compound, potentially leading to the formation of monofluorinated or fully defluorinated products.
Research into C-F bond activation has also explored the use of hydrogen-bond-donating agents to facilitate the cleavage of benzylic C-F bonds. researchgate.net Furthermore, visible-light photoredox catalysis in the presence of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to assist in the selective cleavage of a single C-F bond in trifluoromethyl ketones. nih.gov These advanced methods could potentially be adapted for the selective transformation of the 1,1-difluoroethyl group.
Reactivity of the Phenyl Ring: Electrophilic and Nucleophilic Substitutions
The reactivity of the phenyl ring in this compound is governed by the electronic and steric properties of its two substituents: the 2-hydroxyprop-2-yl group and the 1,1-difluoroethyl group. These substituents are positioned meta to each other, leading to competing directing effects that determine the regioselectivity of substitution reactions.
The 2-hydroxyprop-2-yl group, a tertiary alkyl structure, acts as an electron-donating group (EDG) through an inductive effect (+I). wikipedia.orgcognitoedu.org Consequently, it is an activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.comyoutube.com As an activator, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. openstax.org
Electrophilic Aromatic Substitutions
In cases of competing directing effects between a meta-positioned activating and deactivating group, the activating group generally determines the site of substitution. latech.edu For this compound, the activating 2-hydroxyprop-2-yl group directs substitution to the C2, C4, and C6 positions. However, steric hindrance from the bulky 2-hydroxyprop-2-yl group and the adjacent 1,1-difluoroethyl group can significantly influence the product distribution. libretexts.org
Attack at the C2 position is sterically hindered by both adjacent substituents. The C6 position is hindered by the 2-hydroxyprop-2-yl group. The C4 position, being para to the activating group, is both electronically favored and the most sterically accessible site. Therefore, electrophilic aromatic substitution (EAS) is expected to yield a mixture of products, with the C4-substituted isomer being the major product and the C6-substituted isomer as a minor product.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. pdx.edumasterorganicchemistry.com While specific experimental data for this compound is not available in the literature, the expected outcomes can be inferred from reactions on similarly substituted aromatic compounds. For instance, the nitration of 3-alkyl benzotrifluorides proceeds under standard conditions to yield a mixture of isomers, demonstrating the directing influence of the substituents. google.com
Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions The following data is illustrative, based on analogous reactions of substituted benzenes, and predicts the expected reactivity and regioselectivity.
| Reaction | Reagents & Conditions | Major Product (Predicted) | Minor Product (Predicted) |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | 2-(4-Nitro-3-(1,1-difluoroethyl)phenyl)propan-2-ol | 2-(2-Nitro-5-(1,1-difluoroethyl)phenyl)propan-2-ol |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-(1,1-difluoroethyl)phenyl)propan-2-ol | 2-(2-Bromo-5-(1,1-difluoroethyl)phenyl)propan-2-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely to proceed¹ | - |
¹Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. libretexts.orglibretexts.org
Nucleophilic Aromatic Substitutions
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of two key features on the aromatic ring: a strong electron-withdrawing group to make the ring sufficiently electron-poor, and a good leaving group, such as a halogen. libretexts.orgwikipedia.org
The 1,1-difluoroethyl substituent on this compound is a strong EWG that activates the ring for nucleophilic attack, particularly at the ortho (C2, C4) and para (C5) positions relative to itself. masterorganicchemistry.com However, the parent molecule lacks a suitable leaving group, as hydrogen atoms are not displaced under SₙAr conditions. Therefore, this compound is not expected to undergo direct nucleophilic aromatic substitution.
For an SₙAr reaction to occur, a leaving group must first be installed on the ring. This could be achieved via an electrophilic halogenation reaction, as described previously. For example, if a bromine atom is introduced at the C4 position, the resulting compound, 2-(4-bromo-3-(1,1-difluoroethyl)phenyl)propan-2-ol, would be a viable substrate for nucleophilic substitution. The strong EWG at C3 (ortho to the bromine leaving group) would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. libretexts.orglibretexts.org
Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Halogenated Derivative The following data is based on general principles of SₙAr reactions and illustrates the potential transformations of a functionalized derivative.
| Substrate | Nucleophile & Conditions | Predicted Product |
| 2-(4-Bromo-3-(1,1-difluoroethyl)phenyl)propan-2-ol | NaOCH₃, CH₃OH, heat | 2-(4-Methoxy-3-(1,1-difluoroethyl)phenyl)propan-2-ol |
| 2-(4-Bromo-3-(1,1-difluoroethyl)phenyl)propan-2-ol | NH₃ (excess), heat, pressure | 2-(4-Amino-3-(1,1-difluoroethyl)phenyl)propan-2-ol |
| 2-(4-Bromo-3-(1,1-difluoroethyl)phenyl)propan-2-ol | NaCN, DMSO, heat | 4-(1-Hydroxy-1-methylethyl)-2-(1,1-difluoroethyl)benzonitrile |
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
